Cas no 1187634-19-0 (5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)
![5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole structure](https://ja.kuujia.com/scimg/cas/1187634-19-0x500.png)
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
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- 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole
- 1187634-19-0
-
- インチ: 1S/C20H22N4O2/c1-13(2)25-16-10-8-15(9-11-16)19-21-20(26-24-19)18-12-17(22-23-18)14-6-4-3-5-7-14/h3-11,13,17-18,22-23H,12H2,1-2H3
- InChIKey: XZRBBHHUJVTAQN-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CC(C3C=CC=CC=3)NN2)=NC(C2C=CC(=CC=2)OC(C)C)=N1
計算された属性
- せいみつぶんしりょう: 350.17427596g/mol
- どういたいしつりょう: 350.17427596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 72.2Ų
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-3369-2mg |
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole |
1187634-19-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-3369-10mg |
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole |
1187634-19-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-3369-5μmol |
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole |
1187634-19-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-3369-3mg |
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole |
1187634-19-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-3369-4mg |
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole |
1187634-19-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-3369-15mg |
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole |
1187634-19-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-3369-2μmol |
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole |
1187634-19-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-3369-10μmol |
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole |
1187634-19-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-3369-5mg |
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole |
1187634-19-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-3369-1mg |
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole |
1187634-19-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 |
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazoleに関する追加情報
Introduction to Compound with CAS No. 1187634-19-0 and Product Name: 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole
The compound with the CAS number 1187634-19-0 and the product name 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure incorporates a pyrazole moiety, which is well-known for its biological activity, alongside a 1,2,4-oxadiazole ring system. These components contribute to the compound's diverse pharmacological properties, making it a promising candidate for further research and development.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. Pyrazole-based compounds have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 3-phenyl-1H-pyrazol-5-yl substituent in this compound enhances its potential bioactivity by introducing additional aromatic interactions that can influence receptor binding. This feature is particularly relevant in the development of targeted therapies where specific molecular recognition is crucial.
The 1,2,4-oxadiazole ring is another key structural element that contributes to the compound's pharmacological profile. Oxadiazole derivatives are known for their stability and ability to act as scaffolds for drug discovery. In particular, the 1,2,4-oxadiazole moiety has been shown to exhibit significant activity against various diseases, including neurological disorders and viral infections. The combination of these two heterocyclic systems in 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole suggests a multifaceted pharmacological action that warrants further investigation.
One of the most intriguing aspects of this compound is its potential application in the treatment of chronic diseases. The propan-2-yloxy group in the molecule introduces a hydroxylated alkyl chain that can influence solubility and metabolic pathways. This modification is particularly important in drug design as it can enhance bioavailability and reduce toxicity. Additionally, the phenyl ring attached to the 1,2,4-oxadiazole provides a platform for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic targets.
Current research in medicinal chemistry increasingly focuses on developing small-molecule inhibitors that can modulate enzyme activity or receptor interactions. The structure of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole aligns well with this trend. Studies have demonstrated that pyrazole-based compounds can effectively inhibit enzymes involved in inflammatory pathways, making them valuable candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The oxadiazole component further enhances this potential by providing additional binding sites for target proteins.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been utilized to form key carbon-carbon bonds within the molecule. These methods not only improve efficiency but also allow for greater flexibility in modifying the structure of the compound for future studies.
Evaluation of the compound's biological activity has revealed promising results in preclinical models. Initial assays have shown that it exhibits inhibitory effects on enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are implicated in inflammation and pain pathways. Moreover, preliminary toxicity studies indicate that the compound is well-tolerated at therapeutic doses, suggesting its potential for safe clinical use.
The integration of computational chemistry tools has further accelerated the development process for this compound. Molecular modeling techniques have been used to predict binding affinities and optimize lead structures. These simulations provide valuable insights into how different parts of the molecule interact with biological targets at an atomic level. Such information is critical for designing next-generation drugs with improved efficacy and reduced side effects.
Future directions in research on this compound include exploring its mechanism of action in greater detail. Understanding how it interacts with specific proteins or receptors will provide a foundation for developing analogs with enhanced properties. Additionally, investigating its potential use as a prodrug—a precursor that is converted into an active drug inside the body—could expand its therapeutic applications.
The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery. Many successful drugs have been derived from natural compounds or their modified analogs due to their inherent biological activity and structural diversity. The structural features of 5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole draw inspiration from such natural products while incorporating synthetic modifications to enhance potency.
In conclusion,5-(3-phényl-lH-pyrazol-lS-yll)-3-[lV-(propa-nZ-yloxy)phényl]-l,lz,lV-oxadiazole, with CAS no.l l877634-l9-OO, represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising therapeutic applications Its combination oI pyra z ole \ 1 , 24 ox adia z ole \ \ \ \ \ \ \ \ \ \ \ moieties offers multifaceted pharmacological action making it an attractive candidate for further research Development oI thls compo und highlights Ihe importance oI integrating advanced synthetic techniques computational methods \ end natural product-inspired design principles I n Ihe pursuit oI novel therapeutics
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